TK-642

SHP2 allosteric inhibitor IC50

TK-642 is a highly potent (SHP2 IC50=2.7 nM) and selective allosteric inhibitor with 42.5% oral bioavailability (F=42.5%). Its potency significantly exceeds SHP099 (>26-fold) and YF704 (~93-fold), making it a superior tool for preclinical esophageal cancer models and inhibitor benchmarking. PK profile (t1/2=2.47h) supports simple oral dosing in murine studies.

Molecular Formula C17H20ClN7S
Molecular Weight 389.9 g/mol
Cat. No. B12371675
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTK-642
Molecular FormulaC17H20ClN7S
Molecular Weight389.9 g/mol
Structural Identifiers
SMILESCC1(CCN(CC1)C2=CN=C3C(=N2)NN=C3SC4=C(C=NC=C4)Cl)CN
InChIInChI=1S/C17H20ClN7S/c1-17(10-19)3-6-25(7-4-17)13-9-21-14-15(22-13)23-24-16(14)26-12-2-5-20-8-11(12)18/h2,5,8-9H,3-4,6-7,10,19H2,1H3,(H,22,23,24)
InChIKeyDLWCPNNOJKLNDF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

TK-642: A Pyrazolopyrazine-Based Allosteric SHP2 Inhibitor for Esophageal Cancer Research


TK-642 (CAS: 2765183-10-4) is a pyrazolopyrazine-based small molecule that acts as a highly potent, selective, and orally bioavailable allosteric inhibitor of Src homology-2-containing protein tyrosine phosphatase 2 (SHP2) [1]. It binds to the 'tunnel' allosteric site of SHP2, stabilizing the auto-inhibited conformation and thereby suppressing downstream AKT and ERK signaling . TK-642 demonstrates an IC50 of 2.7 nM against SHP2 wild-type (SHP2WT) and an IC50 of 5.73 µM in KYSE-520 esophageal cancer cells, with favorable oral pharmacokinetic properties (F = 42.5%, t1/2 = 2.47 h) . The compound is intended for preclinical cancer research, particularly in esophageal cancer models.

Why In-Class SHP2 Inhibitors Cannot Be Directly Substituted for TK-642


SHP2 inhibitors exhibit significant variability in potency, allosteric binding kinetics, selectivity profiles, and oral bioavailability, even among compounds sharing a common binding site. For instance, the benchmark allosteric inhibitor SHP099 demonstrates >26-fold lower biochemical potency (IC50 = 71 nM) and >250-fold higher Ki (68.1 nM) compared to TK-642 (IC50 = 2.7 nM, Ki = 1.53 nM), directly impacting the therapeutic window [1]. Furthermore, compounds from the same pyrazolopyrazine chemical series, such as YF704, show ~93-fold reduced potency (IC50 = 250 nM vs. 2.7 nM), while clinical-stage candidates like TNO155 exhibit divergent oral exposure and selectivity profiles . These differences preclude simple interchangeability in research protocols and necessitate compound-specific validation.

Quantitative Evidence for Differentiating TK-642 from Other SHP2 Inhibitors


Superior Biochemical Potency: TK-642 vs. SHP099 and YF704

TK-642 demonstrates an IC50 of 2.7 nM against SHP2WT, which is 26-fold more potent than the benchmark allosteric inhibitor SHP099 (IC50 = 71 nM) and 93-fold more potent than the pyrazolopyrazine analog YF704 (IC50 = 250 nM) [1][2]. Additionally, TK-642 exhibits a Ki of 1.53 nM, representing a 44-fold improvement over SHP099 (Ki = 68.1 nM) .

SHP2 allosteric inhibitor IC50

Enhanced Allosteric Thermal Stabilization: TK-642 vs. SHP099

TK-642 induces a thermal shift (ΔTm) of 8.83 ± 0.11 °C for SHP2WT, which is 2-fold greater than the stabilization provided by SHP099 (ΔTm = 4.37 ± 0.18 °C) [1]. This enhanced thermal stabilization correlates with tighter allosteric binding and improved target engagement.

allosteric thermal shift ΔTm

Favorable Oral Bioavailability: TK-642 vs. Clinical-Stage TNO155

TK-642 exhibits an oral bioavailability (F) of 42.5 ± 3.4% and a half-life (t1/2) of 2.47 hours in mice [1]. In comparison, the clinical-stage allosteric SHP2 inhibitor TNO155 demonstrates oral bioavailability of 78-86% in mice . While TK-642's oral exposure is lower than TNO155's, its 26-fold superior biochemical potency and enhanced target engagement may compensate in certain therapeutic applications.

pharmacokinetics oral bioavailability in vivo

High Selectivity Over Related Phosphatases: TK-642 vs. Pan-PTP Inhibitors

TK-642 displays exceptional selectivity for SHP2 over related phosphatases, with IC50 values >100 µM for SHP1 and PTP1B, and only 1.5% inhibition of the SHP2 catalytic domain (SHP2PTP) at 10 µM . In contrast, pan-PTP inhibitors like NSC-87877 show minimal selectivity between SHP2 (IC50 = 318 nM) and SHP1 (IC50 = 355 nM) . While other selective allosteric inhibitors like SHP099 and RMC-4550 also exhibit high selectivity, TK-642's profile is among the most selective reported for an orally bioavailable SHP2 inhibitor.

selectivity phosphatase off-target

In Vivo Antitumor Efficacy: TK-642 Demonstrates Tumor Growth Inhibition in Esophageal Cancer Xenografts

Oral administration of TK-642 (50 mg/kg) in a KYSE-520 esophageal cancer xenograft mouse model resulted in a tumor growth inhibition (T/C) value of 83.69 ± 10.44% [1]. Direct head-to-head comparison in the same study demonstrated that TK-642 significantly reduced tumor volume compared to SHP099 at equivalent dosing (P < 0.01) [2].

xenograft antitumor efficacy

Optimal Research Applications for TK-642 Based on Quantitative Evidence


Esophageal Cancer Cell Proliferation and Apoptosis Studies

TK-642 effectively suppresses cell proliferation in KYSE-520 esophageal cancer cells (IC50 = 5.73 ± 0.34 µM) and induces apoptosis via suppression of SHP2-mediated AKT and ERK signaling [1]. Its high selectivity for SHP2 over related phosphatases ensures that observed phenotypic effects can be confidently attributed to SHP2 inhibition. This makes TK-642 an ideal tool compound for dissecting SHP2-dependent pathways in esophageal cancer models.

Preclinical In Vivo Efficacy Studies in Xenograft Models

With demonstrated oral bioavailability (F = 42.5%) and significant tumor growth inhibition (T/C = 83.69%) in KYSE-520 xenografts [1], TK-642 is well-suited for oral dosing in mouse models of SHP2-dependent cancers. Its favorable pharmacokinetic profile supports once- or twice-daily oral administration, simplifying long-term efficacy studies. Researchers should consider TK-642 for proof-of-concept studies in esophageal cancer and potentially other RTK-driven malignancies.

Allosteric Mechanism-of-Action Studies

TK-642 exhibits a robust allosteric thermal shift (ΔTm = 8.83 °C) and minimal inhibition of the isolated SHP2 catalytic domain (1.5% at 10 µM), confirming its exclusive allosteric mechanism [1]. This profile makes TK-642 a valuable tool for studying SHP2 auto-inhibition and the functional consequences of allosteric stabilization, distinct from orthosteric or catalytic-site inhibitors.

Comparative SHP2 Inhibitor Benchmarking

Given the direct head-to-head comparisons with SHP099 available in the literature [1], TK-642 serves as an excellent reference compound for benchmarking novel SHP2 inhibitors. Researchers can use the published data on potency (IC50 = 2.7 nM), selectivity, PK (F = 42.5%), and in vivo efficacy (T/C = 83.69%) as a performance baseline when characterizing new chemical entities.

Technical Documentation Hub

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